molecular formula C8H6N4S B2957301 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile CAS No. 2044713-84-8

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Cat. No. B2957301
CAS RN: 2044713-84-8
M. Wt: 190.22
InChI Key: HTVWFVYPWGLNTJ-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiazole ring is also a five-membered ring but contains one nitrogen atom and one sulfur atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and thiazole rings. The pyrazole ring could potentially be formed through the reaction of a 1,3-diketone with hydrazine. The thiazole ring could be formed through the condensation of an α-halo ketone with thiourea .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings. The presence of the carbonitrile group (-C≡N) would also be a notable feature. This group is a strong electron-withdrawing group and would likely have a significant impact on the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions. The carbonitrile group could undergo reactions such as hydrolysis, reduction, and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The presence of the nitrogen and sulfur atoms in the rings could potentially result in the compound having a relatively high melting point and being soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile can be synthesized via various methods. One approach involves the reaction of acrylonitriles with hydrazines, yielding products like pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones. The synthesis conditions, such as solvent choice and reactant substitution, influence the product ratio (McFadden & Huppatz, 1991).

Applications in Material Science

  • Corrosion Inhibition : Some derivatives of pyrazole-4-carbonitriles, like pyranopyrazole derivatives, have been found effective as corrosion inhibitors for metals in acidic solutions. Their efficiency varies with concentration and temperature, and they can adhere to metal surfaces, forming protective layers (Yadav, Gope, Kumari & Yadav, 2016).

Biological Applications

  • Antimicrobial and Antifungal Properties : Certain derivatives synthesized from pyrazole-4-carbonitriles, like 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, exhibit notable antibacterial and antifungal activities. These properties make them candidates for biocidal applications (Youssef & Omar, 2007).

Pharmaceutical Research

  • Drug Synthesis and Modification : Pyrazole-4-carbonitrile derivatives are valuable in synthesizing various pharmaceutical compounds. For instance, they can be used to create glycosidase inhibitors, which are relevant in managing conditions like diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale & Bhosale, 2012).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity. Given the known biological activities of many pyrazole and thiazole derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVWFVYPWGLNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

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